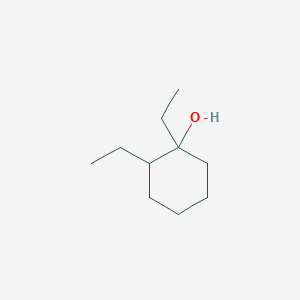

1,2-Diethylcyclohexanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Bimatoprost wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion verschiedener organischer Verbindungen beinhaltet. Industrielle Produktionsmethoden beinhalten strenge Reaktionsbedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Bimatoprost durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Bimatoprost hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung bei der Untersuchung von Prostaglandin-Analoga und deren synthetischen Wegen verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Prostaglandin-Analoga auf zelluläre Prozesse und Signalwege zu untersuchen.

Wirkmechanismus

Bimatoprost entfaltet seine Wirkung, indem es die Wirkung von Prostaglandinen nachahmt, die natürlich im Körper vorkommende Verbindungen sind. Es bindet an Prostaglandinrezeptoren im Auge, wodurch der Abfluss des Kammerwassers erhöht und so der Augeninnendruck gesenkt wird . Die beteiligten molekularen Ziele umfassen den Prostaglandin-F-Rezeptor und verschiedene Signalwege, die die Flüssigkeitsdynamik im Auge regulieren .

Wirkmechanismus

Bimatoprost exerts its effects by mimicking the action of prostaglandins, which are naturally occurring compounds in the body. It binds to prostaglandin receptors in the eye, increasing the outflow of aqueous humor and thereby reducing intraocular pressure . The molecular targets involved include the prostaglandin F receptor and various signaling pathways that regulate fluid dynamics in the eye .

Vergleich Mit ähnlichen Verbindungen

Bimatoprost wird häufig mit anderen Prostaglandin-Analoga wie Latanoprost und Travoprost verglichen. Während all diese Verbindungen zur Behandlung eines erhöhten Augeninnendrucks verwendet werden, ist Bimatoprost einzigartig in seiner doppelten Anwendung für medizinische und kosmetische Zwecke . Ähnliche Verbindungen umfassen:

Latanoprost: Ein weiteres Prostaglandin-Analog, das zur Senkung des Augeninnendrucks eingesetzt wird.

Travoprost: Ähnlich wie Latanoprost, für die gleichen medizinischen Indikationen eingesetzt.

Bimatoprost zeichnet sich durch seine zusätzliche kosmetische Anwendung zur Förderung des Wimpernwachstums aus, was es zu einer vielseitigen Verbindung sowohl in der Medizin als auch in der Kosmetik macht .

Biologische Aktivität

1,2-Diethylcyclohexanol is an organic compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and recent research findings.

This compound is characterized by the presence of two ethyl groups attached to the cyclohexanol structure. Its molecular formula is , and it has a molecular weight of approximately 184.32 g/mol. The compound appears as a colorless liquid with a distinct odor, making it suitable for applications in fragrances and flavors.

Target Interactions

This compound interacts with biological systems primarily through its hydroxyl group, which can participate in hydrogen bonding and hydrophobic interactions. This behavior influences its reactivity in various biochemical pathways.

Mode of Action

The compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Solvent Properties : As a solvent, it facilitates various chemical reactions that may lead to the formation of biologically active metabolites .

- Enzyme Interaction : The compound serves as a model substrate in enzyme-catalyzed reactions, allowing for the study of enzymatic mechanisms and kinetics.

Antimicrobial Properties

This compound has been tested for its effectiveness against various microorganisms. For instance:

- Bacterial Inhibition : Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent in personal care products .

- Fungal Activity : It also demonstrates antifungal properties against common pathogens like Candida albicans, suggesting applications in pharmaceuticals and cosmetics.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Methodology : Disk diffusion method was employed to assess inhibition zones against selected bacterial strains.

- Results : The compound showed significant inhibition with a minimum inhibitory concentration (MIC) of 0.5% against E. coli.

- Enzyme-Catalyzed Reactions :

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is insightful:

| Compound | Description | Unique Features |

|---|---|---|

| 1-Ethylcyclohexanol | A simpler analog with one ethyl group | Lacks the additional ethyl substituent |

| 1,2-Dimethylcyclohexanol | Contains two methyl groups | Different steric effects due to methyl groups |

| Cyclohexanol | Basic structure without substitutions | Serves as a reference for reactivity studies |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption when applied topically or ingested. Its lipophilic nature allows for easy penetration through biological membranes, while its hydroxyl group facilitates metabolic transformations.

Eigenschaften

IUPAC Name |

1,2-diethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-9-7-5-6-8-10(9,11)4-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIIUUMMWHNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865038 | |

| Record name | 1,2-Diethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-73-3 | |

| Record name | 1,2-Diethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC163514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIETHYL-1-CYCLOHEXANOL (CIS AND TRANS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.